5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Kinase Inhibitor Scaffold Regioselective Synthesis

Medicinal chemistry requires precise regioisomeric purity. Substituting with [3,4-b] isomers or halogen analogs alters coupling conditions and SAR irreproducibly. This 97% pure 5-bromo-3-methyl-[4,3-b] scaffold enables: - Regiospecific Suzuki-Miyaura diversification at C5 - Direct SAR comparison vs. positional isomers - Reliable multi-step synthesis of patentable kinase inhibitors Immediate availability for parallel synthesis campaigns.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 2055840-60-1
Cat. No. B2688689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
CAS2055840-60-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESCC1=C2C(=NN1)C=CC(=N2)Br
InChIInChI=1S/C7H6BrN3/c1-4-7-5(11-10-4)2-3-6(8)9-7/h2-3H,1H3,(H,10,11)
InChIKeyAWYQHIAEBRKBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: Procurement & Profile


5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2055840-60-1) is a heteroaromatic fused pyrazolopyridine building block characterized by a bromine substituent at the 5-position and a methyl group at the 3-position of the [4,3-b] fused ring system . Its canonical SMILES is CC1=NNC2=CC=C(Br)N=C21 . This compound is of interest in medicinal chemistry as a scaffold for kinase inhibitor design and as a synthetic intermediate for more complex molecules, with the electron-withdrawing bromine and electron-donating methyl groups enabling diverse cross-coupling and functionalization reactions .

Scaffold [4,3-b] fused pyrazolopyridine regioisomer for kinase inhibitor design
Handle 5-Bromo group enables diverse Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira)
Tuning 3-Methyl substituent modulates steric and electronic environment for SAR exploration

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: Scaffold Isomer Specificity


Substituting 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine with a pyrazolopyridine positional isomer (e.g., the [3,4-b] regioisomer CAS 885223-65-4) or a different halogen-substituted analog (e.g., 5-chloro or 5-iodo derivatives) is not scientifically valid without re-optimizing synthetic routes and biological activity. The specific [4,3-b] ring fusion pattern dictates the spatial orientation of the bromine and methyl substituents, which are critical for regiospecific cross-coupling reactions such as Suzuki-Miyaura couplings. Replacing the 5-bromo group with a chloro analog would require harsher coupling conditions, while an iodo analog introduces different steric and electronic profiles. Similarly, the 3-methyl group provides a distinct steric environment and electronic influence compared to the unsubstituted or 3-ethyl analogs, which directly impacts both synthetic yields and structure-activity relationships (SAR) in downstream applications .

Regioisomer
[4,3-b] scaffold vs. [3,4-b] isomer: spatial orientation of substituents differs; may alter cross-coupling regioselectivity and kinase binding geometry [3,4-b] substitution requires re-validation of synthetic route and SAR
Halogen
5-Bromo handle vs. 5-chloro: requires harsher coupling conditions; vs. 5-iodo: introduces different steric profile and light sensitivity Halogen exchange may shift reactivity and yields; re-optimization expected
Methyl group
3-Methyl analog vs. unsubstituted or 3-ethyl analogs: steric and electronic environment changes, affecting synthetic yields and downstream SAR Methyl variation may not transfer directly; verify compatibility

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: Comparative Procurement Evidence


Regioisomeric Purity: [4,3-b] vs [3,4-b]

The compound 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2055840-60-1) is a specific [4,3-b] regioisomer. It must be distinguished from the more common [3,4-b] isomer, 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 885223-65-4), which is also commercially available . The [4,3-b] scaffold has been specifically utilized in the design of ALK5 (activin receptor-like kinase 5) inhibitors, where 7-substituted-pyrazolo[4,3-b]pyridine analogs demonstrated improved ADME properties compared to earlier quinoline-based scaffolds [1].

Regioisomeric specificity
Class-level
[4,3-b] core vs. [3,4-b] isomer
Distinct scaffold geometry; ALK5 inhibitor series used [4,3-b] with reported ADME improvement
Supports ALK5 inhibitor scaffold optimization; regioisomer influences binding orientation
Class-level inference; review documented ADME data for [4,3-b] series
Medicinal Chemistry Kinase Inhibitor Scaffold Regioselective Synthesis

5-Bromo Substituent Cross-Coupling Utility

The 5-bromo substituent on the pyridine ring of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . While no direct comparative kinetic data for this specific compound was located in the public domain, class-level inference from pyridine and pyrazolopyridine chemistry indicates that bromo substituents offer a balanced reactivity profile. They are significantly more reactive than chloro substituents under mild coupling conditions, reducing reaction times and energy costs, yet are more stable and easier to handle than iodo substituents, which are prone to light-mediated deiodination [1].

Cross-coupling reactivity
Class-level
5-Br vs. Cl (less reactive) & I (less stable)
Qualitative reactivity: I > Br >> Cl; Br offers balanced handling and coupling efficiency
Enables efficient Pd-catalyzed diversification; Br preferred for stability and reactivity balance
No kinetic data for this compound; based on heteroaryl halide chemistry class knowledge
Cross-Coupling Suzuki-Miyaura Reaction Building Block

Commercial Purity & Availability

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is commercially available from multiple vendors with a standard purity specification of 97% . This is a critical procurement differentiator compared to custom-synthesized or lower-purity analogs. For instance, the [3,4-b] regioisomer (CAS 885223-65-4) is noted by some suppliers as available only via custom synthesis, which introduces longer lead times and batch-to-batch variability .

Purity & availability
Head-to-head
97% purity, in-stock vs. [3,4-b] custom synthesis, undefined purity
Multiple vendors supply defined purity; [3,4-b] often requires custom synthesis with variable lead time
Defined purity supports experimental reproducibility; in-stock reduces procurement delays
Verify current vendor stock and CoA before ordering
Chemical Purity Reproducibility Procurement Specification

GHS Hazard Classification & Safety

According to vendor safety data, 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile informs appropriate PPE use and storage conditions (recommended at 2-8°C ). This is a standard but essential differentiator from analogs that may have more severe hazard classifications (e.g., acute toxicity categories 1 or 2) or require more restrictive storage, impacting laboratory compliance and operational costs.

GHS hazard profile
Class-level
H302, H315, H319, H335 vs. class-level analog profiles
Standard heteroaryl bromide classification; recommended storage 2–8 °C
Informs EHS compliance and lab handling; risk profile is typical for this compound class
Class-level inference; always confirm with lot-specific SDS
Laboratory Safety GHS Classification Chemical Handling

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: Research & Industrial Applications


ALK5 Kinase Inhibitor Drug Discovery

Based on the [4,3-b] scaffold's validated use in ALK5 inhibitor optimization programs [1], 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is an ideal starting material for medicinal chemistry groups designing novel kinase inhibitors. The 5-bromo group serves as a vector for introducing diverse aromatic or heteroaromatic moieties via Suzuki coupling to explore SAR around the kinase hinge-binding region.

Parallel Library Synthesis via Cross-Coupling

The balanced reactivity of the 5-bromo substituent makes this compound well-suited for high-throughput parallel synthesis in medicinal chemistry campaigns. Its use enables the rapid generation of diverse libraries of 5-substituted pyrazolo[4,3-b]pyridine derivatives for screening against a wide range of biological targets, including antimicrobial and anticancer assays .

Synthesis of Advanced Heterocyclic Intermediates

As a defined building block with 97% purity , 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is suitable for use as an intermediate in multi-step syntheses of more complex, patentable molecular entities. Its [4,3-b] scaffold provides a specific spatial orientation that is distinct from the more common [3,4-b] isomers, potentially leading to novel intellectual property .

Regioisomer-Dependent Biological Activity

For academic labs investigating the impact of scaffold geometry on biological function, this compound provides a well-characterized [4,3-b] scaffold that can be directly compared to the [3,4-b] isomer (CAS 885223-65-4) . Such head-to-head comparisons can yield fundamental insights into how the spatial arrangement of the pyrazolopyridine core influences target binding and selectivity.

Application
Selection Property
Validation Focus
ALK5 kinase inhibitor lead optimization
[4,3-b] regioisomeric scaffold geometry
Kinase selectivity and ADME profiling
Parallel library synthesis via cross-coupling
5-Bromo reactivity profile (Suzuki, Buchwald, etc.)
Diversification efficiency and compound stability
Synthesis of advanced heterocyclic intermediates
Defined purity building block (97% specification)
Regiochemical fidelity and batch-to-batch consistency
Regioisomer scaffold comparison studies
[4,3-b] vs [3,4-b] isomer identity
Target binding and selectivity differences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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